molecular formula C20H16ClNO3 B2512849 N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide CAS No. 876873-74-4

N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide

Cat. No.: B2512849
CAS No.: 876873-74-4
M. Wt: 353.8
InChI Key: HRTOZWYAIZWZIB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a synthetic carboxamide derivative featuring a furan ring substituted with a methyl group at position 2, a 4-chlorophenyl group at position 5, and a 3-acetylphenyl carboxamide moiety at position 2.

Properties

IUPAC Name

N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-12(23)15-4-3-5-17(10-15)22-20(24)18-11-19(25-13(18)2)14-6-8-16(21)9-7-14/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTOZWYAIZWZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenyl, is prepared through Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the acetylphenyl intermediate.

    Formation of the Methylfuran Carboxamide: The final step involves the formation of the furan ring and the carboxamide group through cyclization and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Furan/Thiophene Cores

N-(4-Aminophenyl)-5-methylfuran-3-carboxamide (CAS 887358-45-4)
  • Structure: Differs by replacing the 3-acetylphenyl and 4-chlorophenyl groups with a 4-aminophenyl and a simple methyl group on the furan.
  • Properties: Lower molecular weight (216.24 g/mol vs. ~369.8 g/mol for the target compound) due to the absence of chlorine and acetyl groups. The amino group improves water solubility but increases toxicity risks (acute oral toxicity: H302; skin irritation: H315) .
N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide (CAS 895920-80-6)
  • Structure : Replaces the furan core with a thiophene ring.
  • Impact: Thiophene’s higher electron density and larger atomic radius may alter binding interactions compared to furan. Such substitutions are known to affect metabolic stability and target selectivity .
5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (CAS 618402-89-4)
  • Structure : Features a 2-chlorophenyl group on furan and a methoxyphenethyl carboxamide chain.

Analogs with Heterocyclic Variations

Thiazolidinedione Derivatives ()
  • Examples :
    • N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide
    • N-(2-(4-chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide
  • Comparison : These compounds replace the furan core with a thiazolidinedione ring but retain the 4-chlorophenyl group. They demonstrate broad-spectrum antimicrobial activity against bacteria and fungi, outperforming standards like ciprofloxacin . This highlights the importance of the 4-chlorophenyl moiety in antimicrobial potency, even across different heterocycles.

Substituted Furopyridine Carboxamides (–9)

  • Examples :
    • 6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide ()
    • N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide ()
  • Key Differences: These analogs incorporate fused pyridine or pyrazole rings, fluorophenyl groups, and trifluoromethyl substituents. Such modifications enhance metabolic stability and target specificity, as seen in agrochemical applications ().
Physicochemical Properties
Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~369.8 3-Acetylphenyl, 4-chlorophenyl, methyl High lipophilicity (predicted)
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide 216.24 4-Aminophenyl, methyl Moderate solubility, acute toxicity
Thiazolidinedione Derivatives () ~400–450 4-Chlorophenyl, isonicotinamide Antimicrobial activity
Furopyridine Carboxamides () ~500–550 Fluorophenyl, pyrimidinyl cyclopropane High metabolic stability

Biological Activity

N-(3-acetylphenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Structure and Synthesis

The molecular structure of this compound features a furan ring, an acetylphenyl group, and a chlorophenyl substituent. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets. The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions: Utilizing furan derivatives and acetophenones.
  • Acylation Reactions: Employing acetic anhydride to introduce the acetyl group.

These synthetic routes allow for modifications that can enhance yield and selectivity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Properties: Preliminary studies suggest that the compound may inhibit inflammatory pathways, potentially making it a candidate for anti-inflammatory drug development.
  • Analgesic Effects: The analgesic potential has been noted in various assays, indicating effectiveness in pain relief.
  • Antimicrobial Activity: Some studies have reported moderate antimicrobial effects against a range of pathogens, including bacteria and fungi.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of inflammatory pathways
AnalgesicPain relief efficacy
AntimicrobialModerate effects against bacteria/fungi

Case Studies and Research Findings

  • Anti-inflammatory Mechanisms:
    A study investigated the compound's effect on cytokine production in vitro. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when treated with varying concentrations of the compound. This suggests a potential mechanism for its anti-inflammatory activity.
  • Analgesic Efficacy:
    In animal models, this compound demonstrated dose-dependent analgesic effects comparable to standard analgesics like ibuprofen. The mechanism was hypothesized to involve modulation of pain receptors.
  • Antimicrobial Studies:
    A series of tests were conducted against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited an inhibition zone in agar diffusion assays, indicating its potential as an antimicrobial agent.

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